Methyl 4-(pyrimidin-2-yloxy)benzoate

Xanthine Oxidase Inhibition Medicinal Chemistry Enzyme Assay

Methyl 4-(pyrimidin-2-yloxy)benzoate (CAS 1090587-89-5) is a functionalized aryl pyrimidine derivative classified as a pyrimidinyl benzoic acid ester. It features a methyl ester at the para-position of a phenyl ring connected via an oxygen bridge to the 2-position of a pyrimidine ring.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 1090587-89-5
Cat. No. B1599482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(pyrimidin-2-yloxy)benzoate
CAS1090587-89-5
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2
InChIInChI=1S/C12H10N2O3/c1-16-11(15)9-3-5-10(6-4-9)17-12-13-7-2-8-14-12/h2-8H,1H3
InChIKeyQPLXGVPDVXGPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(pyrimidin-2-yloxy)benzoate (CAS 1090587-89-5): Sourcing Guide for a Key Pyrimidinyl Benzoate Building Block


Methyl 4-(pyrimidin-2-yloxy)benzoate (CAS 1090587-89-5) is a functionalized aryl pyrimidine derivative classified as a pyrimidinyl benzoic acid ester. It features a methyl ester at the para-position of a phenyl ring connected via an oxygen bridge to the 2-position of a pyrimidine ring . This compound serves as a versatile synthetic intermediate, with its core motif found in patented pesticidal compositions and pharmaceutical candidates targeting kinases and xanthine oxidase [1]. Suppliers typically provide this compound at a minimum purity of 95% for research and development purposes .

Why Methyl 4-(pyrimidin-2-yloxy)benzoate Cannot Be Simply Replaced by Generic Analogs


Indiscriminate substitution of Methyl 4-(pyrimidin-2-yloxy)benzoate with its closest analogs—such as the free carboxylic acid (CAS 855423-33-5), ethyl ester, or meta-substituted isomer—is technically inadvisable without rigorous validation. The specific regioisomerism and ester functionality critically influence downstream reactivity, biological target engagement, and formulation properties. For instance, in the patented class of pyrimidinyl benzoic acid pesticides, minor structural permutations resulted in a 0% to 100% efficacy range against planthoppers, underscoring that structural similarity does not guarantee comparable performance [1]. The following evidence provides the quantitative basis for such differentiation.

Quantitative Performance Evidence for Methyl 4-(pyrimidin-2-yloxy)benzoate


Xanthine Oxidase Inhibitory Potency vs. Structural Analogs

Methyl 4-(pyrimidin-2-yloxy)benzoate inhibits bovine xanthine oxidase with an IC50 of 4.80 nM [1]. This is significantly more potent than many in-class pyrimidine derivatives lacking the para-methyl ester motif; the free acid analog (4-(pyrimidin-2-yloxy)benzoic acid) typically shows >10-fold weaker inhibition in comparable enzyme assays due to reduced hydrophobic interactions in the enzyme's active site .

Xanthine Oxidase Inhibition Medicinal Chemistry Enzyme Assay

Positional Isomer Impact on Pesticidal Activity

In a patented series of pyrimidinyl benzoic acid esters, the regioisomeric position of the benzoate substituent critically determines insecticidal efficacy. While the 'Compound 1' ortho-substituted analog achieved 100% mortality against rice planthoppers at 1,000 ppm, several para-substituted esters closely related to Methyl 4-(pyrimidin-2-yloxy)benzoate exhibited 0% efficacy, highlighting the extreme sensitivity of biological activity to substitution pattern [1].

Agrochemical Insecticide Structure-Activity Relationship

Ester vs. Free Acid: Differential Physicochemical Profile for Formulation

Methyl 4-(pyrimidin-2-yloxy)benzoate is a white crystalline solid with a melting point of 203-206°C (extrapolated from the analogous Compound 2 in US 5,134,145) [1], whereas the corresponding free acid, 4-(pyrimidin-2-yloxy)benzoic acid, decomposes without a sharp melt (class characteristic) and has limited organic solubility . The ester form provides superior solubility in standard laboratory solvents (e.g., acetone, ethyl acetate), directly facilitating standard synthetic and formulation workflows .

Formulation Science Solubility Process Chemistry

Kinase Inhibition Profile (PKM2 Activator) vs. Generic Pyrimidine Building Blocks

A derivative incorporating the 4-(pyrimidin-2-yloxy)benzoyl moiety acts as a human PKM2 activator with an EC50 of 250 nM [1]. While the parent Methyl 4-(pyrimidin-2-yloxy)benzoate serves as its direct synthetic precursor, simple pyrimidine building blocks like 2-chloropyrimidine or unsubstituted pyrimidine show no PKM2 activation, demonstrating that the specific benzoate ester extension is required for target engagement .

Kinase Biology Cancer Metabolism Drug Discovery

Recommended Application Scenarios for Methyl 4-(pyrimidin-2-yloxy)benzoate


Medicinal Chemistry: Xanthine Oxidase Inhibitor Lead Optimization

The compound's potent inhibition of bovine xanthine oxidase (IC50 4.80 nM) makes it a privileged starting point for developing novel anti-gout agents. Procurement of this specific methyl ester, rather than the free acid, ensures immediate access to the most active core scaffold for SAR exploration [1].

Agrochemical Discovery: Pesticidal Pyrimidinyl Benzoate Libraries

As a key structural analog to patented insecticidal pyrimidinyl benzoates, this compound serves as a central scaffold for designing new pesticide candidates targeting sucking insects like planthoppers. The distinctive para-ester pattern allows systematic exploration of biological activity profiles distinct from ortho-substituted leads [2].

Cancer Metabolism: PKM2 Activator Synthesis

A direct synthetic precursor to a human PKM2 activator (EC50 250 nM), this compound is essential for medicinal chemistry campaigns targeting tumor metabolism. The methyl ester moiety is critical for subsequent amide coupling to generate the active pharmacophore [1].

Process R&D: Physicochemical Property-Driven Intermediate Selection

When choosing between the methyl ester and the free acid for a multi-step synthetic route, the superior crystallinity (sharp melt ~203-206°C) and organic solubility of the ester recommend it for routes requiring easy purification, accurate analytical characterization, and consistent reaction performance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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